Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate

Overview

Description

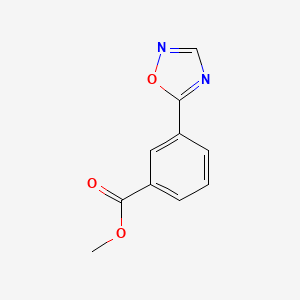

Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate is a chemical compound with the molecular formula C10H8N2O3. It is a derivative of benzoic acid, where the benzoate group is substituted with a 1,2,4-oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1,2,4-oxadiazol-5-yl)benzoate typically involves the cyclization of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid. This reaction is often carried out in the presence of a base such as triethylamine or pyridine, and a suitable solvent like dichloromethane or tetrahydrofuran . The reaction conditions usually involve room temperature or slightly elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would involve optimizing the reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The aromatic ring in the benzoate group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions . The conditions for these reactions vary depending on the desired transformation but generally involve standard laboratory techniques .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Compounds containing the 1,2,4-oxadiazole moiety have been extensively studied for their antimicrobial properties. Research indicates that derivatives of methyl 3-(1,2,4-oxadiazol-5-yl)benzoate exhibit significant activity against various pathogens. For instance, studies have shown that certain oxadiazole derivatives possess potent antifungal and antibacterial effects, making them candidates for developing new antimicrobial agents .

Anticancer Properties

Recent investigations into oxadiazole derivatives have highlighted their potential as anticancer agents. In vitro studies have demonstrated that some compounds exhibit cytotoxic effects against cancer cell lines such as glioblastoma . The mechanism of action is believed to involve the induction of apoptosis in cancer cells, which is critical for effective cancer treatment.

Insecticidal and Fungicidal Activities

This compound has also been evaluated for its insecticidal and fungicidal activities. Preliminary bioassays indicate that certain derivatives show promising results in controlling agricultural pests and fungal pathogens . This application is particularly relevant in agricultural science where there is a constant need for effective pest control solutions.

Polymer Development

The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings. Its chemical stability and reactivity allow it to serve as a building block for synthesizing advanced materials with specific functional properties .

Dyes and Fluorescent Materials

Oxadiazole derivatives are also explored for their potential use in dyes and fluorescent materials due to their ability to absorb and emit light effectively. This application can lead to advancements in optical materials used in various technologies such as sensors and display devices .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial | PMC9330712 | Significant antibacterial activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) below standard thresholds. |

| Anticancer | PMC9781914 | Induced apoptosis in glioblastoma cell lines with IC50 values indicating high potency compared to existing treatments. |

| Insecticidal | PMC3629595 | Exhibited over 70% mortality rate against Mythimna separate at concentrations of 500 mg/L during bioassays. |

| Polymer Science | J-STAGE | Demonstrated potential as a precursor for synthesizing heat-resistant polymers with enhanced mechanical properties. |

Mechanism of Action

The mechanism of action of methyl 3-(1,2,4-oxadiazol-5-yl)benzoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as succinate dehydrogenase, by binding to their active sites . This interaction can disrupt metabolic pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid

- 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid

- 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid

Uniqueness

Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxadiazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications .

Biological Activity

Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on current research findings.

Chemical Structure and Properties

This compound features an oxadiazole ring linked to a benzoate moiety. The oxadiazole ring is known for its ability to interact with various biological targets, which contributes to the compound's pharmacological properties.

Chemical Formula: C₁₁H₉N₂O₃

Molecular Weight: Approximately 219.20 g/mol

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The oxadiazole moiety can modulate enzyme activity and receptor binding, leading to various biological effects such as:

- Antimicrobial Activity: Inhibition of microbial growth through interference with essential metabolic pathways.

- Anticancer Properties: Induction of apoptosis in cancer cells via modulation of signaling pathways.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. For instance, studies have reported:

- Inhibition Zones: The compound produced inhibition zones ranging from 15 mm to 25 mm against Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC): MIC values were determined to be between 50 µg/mL and 100 µg/mL for different bacterial strains.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Lines Tested: The compound was tested against HeLa (cervical), MCF-7 (breast), and A549 (lung) cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20.5 |

| MCF-7 | 15.8 |

| A549 | 18.2 |

These results indicate that this compound exhibits moderate cytotoxicity against these cancer cell lines.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in substitution patterns on the oxadiazole ring or the benzoate moiety can enhance or diminish its biological efficacy.

Comparison with Related Compounds

A comparison with similar oxadiazole derivatives reveals distinct differences in biological activity:

| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Oxadiazole derivative | Moderate | Moderate |

| Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate | Similar derivative | High | Low |

| Methyl 3-(5-fluoro-1,2,4-oxadiazol-3-yloxy)benzoate | Fluorinated variant | Low | High |

This table illustrates how slight variations in chemical structure can lead to significant changes in biological activity.

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

- Antimicrobial Efficacy Study: In a study published by MDPI (2020), this compound demonstrated strong antibacterial activity against Staphylococcus aureus and Escherichia coli with an MIC of 50 µg/mL .

- Cytotoxicity Assessment: A recent investigation highlighted that this compound exhibited significant cytotoxic effects on multiple cancer cell lines with IC50 values indicating promising anticancer potential .

Q & A

Q. Basic: What synthetic methodologies are effective for preparing Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves cyclization of precursor amidoximes with activated esters. For example, a related compound, methyl 3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzoate, was synthesized by hydrolyzing the methyl ester using NaOH in MeOH, followed by acid-catalyzed cyclization . Key optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance cyclization efficiency .

- Temperature control : Reflux conditions (e.g., 10 hours at 80°C) improve yield .

- Purification : Ethyl acetate extraction and recrystallization from ethanol yield high-purity products (78% yield) .

Q. Basic: How can NMR, IR, and mass spectrometry conclusively characterize this compound?

Answer:

- ¹H NMR : The aromatic proton environment is diagnostic. For instance, in DMSO-d₆, protons adjacent to the oxadiazole ring resonate at δ 8.30–8.19 ppm (doublets, J = 8.3 Hz) . The methyl ester group typically appears as a singlet near δ 3.9 ppm .

- IR : Stretching vibrations for C=O (ester) appear at ~1724 cm⁻¹, and C=N (oxadiazole) at ~1610 cm⁻¹ .

- Mass Spectrometry : Exact mass (e.g., m/z 204.0706 for related oxadiazoles) confirms molecular formula .

Q. Advanced: What X-ray crystallography parameters are critical for resolving the molecular structure of this compound derivatives?

Answer:

X-ray diffraction of analogs like methyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate reveals:

- Planarity : The oxadiazole ring is planar, with bond lengths of 1.28–1.42 Å for C=N and C–O bonds .

- Refinement : SHELXL software refines structures using high-resolution data (≤1.0 Å), with riding models for H-atoms .

- Dihedral angles : Substituents on the benzoate and oxadiazole rings exhibit dihedral angles up to 80.2°, influencing packing interactions .

Q. Advanced: How do structural modifications to the oxadiazole ring impact physicochemical properties and bioactivity?

Answer:

- Electron-withdrawing groups (e.g., trifluoromethyl) increase metabolic stability but reduce solubility .

- Substituent position : Para-substituted aryl groups enhance π-π stacking in receptor binding (e.g., nicotinic acetylcholine receptor potentiation) .

- Case study : Adding a benzotriazole moiety to the oxadiazole improves antipicornaviral activity via intermolecular C–H⋯N hydrogen bonding .

Q. Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

- Cross-validation : Compare NMR data with X-ray-derived bond lengths (e.g., C=N at 1.36 Å vs. computational predictions) .

- Impurity analysis : Use HPLC-MS to detect byproducts (e.g., uncyclized amidoximes) .

- Dynamic effects : Variable-temperature NMR can clarify signal splitting caused by conformational exchange .

Q. Advanced: What computational strategies complement experimental data for predicting electronic properties?

Answer:

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict frontier orbitals (HOMO-LUMO gaps ~4.5 eV for oxadiazoles) .

- Molecular docking : Simulate binding to targets like nicotinic receptors, guided by crystallographic data (e.g., PDB entries) .

- MD simulations : Assess solvent interactions using OPLS-AA force fields to rationalize solubility trends .

Q. Basic: What are the typical applications of this compound in medicinal chemistry?

Answer:

- Receptor modulation : Acts as a spacer in non-peptide angiotensin receptor antagonists due to its rigid, planar structure .

- Enzyme inhibition : Oxadiazole derivatives inhibit oxidative phosphorylation (e.g., BAY87-2243 targets complex I in cancer cells) .

- Antiviral agents : Structural analogs show antipicornaviral activity via interactions with viral proteases .

Q. Advanced: How can researchers design stability studies for this compound under physiological conditions?

Answer:

- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C and monitor ester hydrolysis via LC-MS .

- Photodegradation : Expose to UV light (254 nm) and track decomposition products (e.g., benzoic acid derivatives) .

- Thermal analysis : TGA/DSC reveals decomposition temperatures (e.g., ~290°C for related compounds) .

Properties

IUPAC Name |

methyl 3-(1,2,4-oxadiazol-5-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-14-10(13)8-4-2-3-7(5-8)9-11-6-12-15-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKKBTPPVMUYSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=NC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354951-60-2 | |

| Record name | methyl 3-(1,2,4-oxadiazol-5-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.